molecular formula C16H13NO B11871892 (3-(Quinolin-5-yl)phenyl)methanol

(3-(Quinolin-5-yl)phenyl)methanol

Cat. No.: B11871892
M. Wt: 235.28 g/mol
InChI Key: VNAQKMBHNBECHH-UHFFFAOYSA-N
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Description

(3-(Quinolin-5-yl)phenyl)methanol: is an organic compound that features a quinoline ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Quinolin-5-yl)phenyl)methanol typically involves the formation of the quinoline ring followed by its functionalization. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as using microwave irradiation or ionic liquids as solvents, are also explored to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: (3-(Quinolin-5-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-(Quinolin-5-yl)phenyl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline ring’s ability to absorb and emit light. It is also investigated for its interactions with biological macromolecules .

Medicine: The compound’s quinoline moiety is of particular interest in medicinal chemistry. Quinoline derivatives are known for their pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. This compound is explored for similar therapeutic potentials .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of (3-(Quinolin-5-yl)phenyl)methanol is primarily related to its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting cellular functions . The methanol group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of both the quinoline and phenyl groups, which confer unique electronic and steric properties. These features make it a versatile compound for various applications, from synthetic chemistry to materials science .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(3-quinolin-5-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-4-1-5-13(10-12)14-6-2-8-16-15(14)7-3-9-17-16/h1-10,18H,11H2

InChI Key

VNAQKMBHNBECHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C3C=CC=NC3=CC=C2)CO

Origin of Product

United States

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